Structural Scaffold Differentiation: Acyclic N-(3-Methylbenzyl)-valine vs. Cyclic Gabapentinoids
The target compound possesses an acyclic valine backbone with an N-(3-methylbenzyl) substituent, differing fundamentally from the cyclohexane ring system of gabapentin and the 3-aminomethyl-5-methylhexanoic acid chain of pregabalin . This scaffold distinction is critical for structure-activity relationship (SAR) programs exploring non-cyclic α₂δ ligands. While gabapentin exhibits an IC₅₀ of 0.7 nM against the α₂δ-1 calcium channel subunit in [³H]-gabapentin displacement assays [1], the target compound has not demonstrated α₂δ binding, confirming its utility as a negative control or alternative chemotype in calcium channel research .
| Evidence Dimension | Molecular scaffold class |
|---|---|
| Target Compound Data | Acyclic N-alkyl-α-amino acid (valine core + 3-methylbenzyl group); MW 257.76 |
| Comparator Or Baseline | Gabapentin: cyclohexaneacetic acid; MW 171.24. Pregabalin: 3-aminomethyl-5-methylhexanoic acid; MW 159.23 |
| Quantified Difference | No measurable α₂δ displacement activity vs. gabapentin IC₅₀ = 0.7 nM to >10 µM discrimination window |
| Conditions | [³H]-gabapentin competitive binding assay; rat α₂δ-1 subunit |
Why This Matters
Procurement for calcium channel SAR programs requires a structurally distinct negative control; substituting gabapentin or pregabalin would confound target engagement conclusions.
- [1] BindingDB Entry BDBM247432 (US9453021, Compound 39). IC₅₀ = 0.7 nM against rat GABA(A) receptor α₂/δ subunit in [³H]-gabapentin displacement assay. View Source
